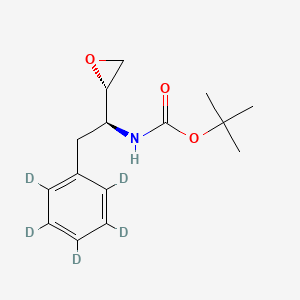

(2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane

Vue d'ensemble

Description

(2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 268.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane is a chiral compound with significant potential in medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino function and an epoxy group, which are crucial for its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- CAS Number : 98737-29-2

- IUPAC Name : tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The epoxy group is known to react with nucleophiles, potentially leading to the inhibition of enzymes or receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for several key enzymes:

- γ-secretase Inhibitors : This compound has been explored as a precursor for developing γ-secretase inhibitors, which are significant in Alzheimer's disease research due to their role in amyloid precursor protein processing.

- β-secretase Inhibitors : It has also been used in the synthesis of β-secretase inhibitors, targeting another pathway involved in amyloid plaque formation.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | γ-secretase | |

| Enzyme Inhibition | β-secretase | |

| Potential Anticancer | Inhibitory effects on cancer cell lines |

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for drug development:

-

Anticancer Activity : A study demonstrated that derivatives of epoxy compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound as an anticancer agent.

"Compounds with epoxy moieties showed promising anticancer activity through mechanisms involving apoptosis induction."

- Neuroprotective Effects : Related compounds have shown neuroprotective effects in models of neurodegeneration, indicating that this compound could be beneficial in treating neurodegenerative diseases.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. Its structure includes an epoxy group, which is crucial for its reactivity in various chemical transformations.

Synthesis of Peptidomimetics

One of the primary applications of (2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane is in the synthesis of peptidomimetics. These compounds mimic the structure and function of peptides but offer improved stability and bioavailability. Specifically:

- Hydroxyethyl urea peptidomimetics : These have been identified as potent inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease pathology .

- Arylsulfonamide derivatives : The compound serves as a precursor for synthesizing arylsulfonamide derivatives that exhibit various biological activities .

HIV Protease Inhibitors

Research has demonstrated that derivatives synthesized from this compound can act as inhibitors of HIV protease. These compounds have shown promising results against both wild-type HIV and mutant strains resistant to existing protease inhibitors . The incorporation of this compound into the design of new inhibitors is critical for addressing drug resistance in HIV treatment.

Drug Development

The compound's ability to form various derivatives makes it a valuable tool in drug discovery:

- β-secretase inhibitors : By incorporating hydroxyethylamine isosteres into its structure, researchers have developed β-secretase inhibitors that may help reduce amyloid plaque formation associated with Alzheimer's disease .

Case Studies

Analyse Des Réactions Chimiques

Epoxide Ring-Opening Reactions

The epoxide group undergoes regioselective nucleophilic attack, influenced by steric and electronic factors from the Boc-protected amine and phenyl substituents. Common reactions include:

The stereochemistry at C2 and C3 directs nucleophilic attack to the less hindered epoxide carbon, preserving chiral integrity in products .

Hydrogenation and Deuterium Exchange

The deuterated phenyl group (d5) participates in catalytic hydrogenation and isotope-exchange reactions:

-

Deuterium Retention : Under mild H₂/Pd-C conditions, the C4-phenyl-d5 group retains >95% deuterium incorporation, while the epoxide ring is reduced to a vicinal diol .

-

Acid-Mediated Exchange : Treatment with DCl in D₂O replaces labile α-hydrogens adjacent to the amine with deuterium, enhancing metabolic stability in drug candidates .

Deprotection and Functionalization of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions, enabling subsequent modifications:

-

HCl/Dioxane : Rapid deprotection (1 hr, RT) yields the free amine, which is immediately acylated or sulfonated to form peptidomimetics .

-

TFA/CH₂Cl₂ : Mild cleavage (0°C, 30 min) preserves the epoxide ring, allowing sequential functionalization .

Role in Enzyme Inhibition Mechanisms

The compound’s derivatives act as transition-state mimics in protease inhibition:

-

HIV-1 Protease : The epoxide-derived hydroxyethylamine moiety mimics the tetrahedral intermediate of substrate cleavage, achieving Ki values <1 nM .

-

γ-Secretase : Incorporation into hydroxyethyl urea peptidomimetics disrupts amyloid-β production, with IC₅₀ values of 2–10 nM .

Stability and Reactivity Data

| Property | Value/Condition | Source |

|---|---|---|

| Epoxide Ring Stability | Stable in neutral pH; hydrolyzes at pH <3 or >10 | |

| Thermal Decomposition | Onset: 210°C (DSC) | |

| Solubility | 25 mg/mL in CHCl₃; <1 mg/mL in H₂O |

This compound’s versatility in nucleophilic reactions, stereochemical fidelity, and role in enzyme inhibition underscore its importance in medicinal chemistry. Its synthetic accessibility and modular reactivity make it indispensable for developing antiviral and neurodegenerative disease therapeutics.

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-KHAJQVFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H]2CO2)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458438 | |

| Record name | tert-Butyl [(1S)-1-[(2S)-oxiran-2-yl]-2-(~2~H_5_)phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856765-76-9 | |

| Record name | tert-Butyl [(1S)-1-[(2S)-oxiran-2-yl]-2-(~2~H_5_)phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.